molecular formula C24H23NO3 B1612438 N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid CAS No. 312619-40-2

N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid

Cat. No. B1612438
M. Wt: 373.4 g/mol
InChI Key: NCYIVOVUPRJYNJ-QZTJIDSGSA-N
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Description

N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid, also known as PPTA, is a chiral molecule that has gained attention in the scientific community due to its potential applications in pharmaceuticals and biotechnology. PPTA is a derivative of phthalic acid and belongs to the family of phthalimides.

Scientific Research Applications

Synthesis of Aromatic Polyamides and Polyimides

N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid derivatives are utilized as monomers in synthesizing various aromatic polyamides and polyimides. These polyamides demonstrate excellent solubility in polar solvents like N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide, enabling the creation of transparent and flexible films. They exhibit high glass transition temperatures (293–319°C) and show significant thermal stability, with minimal weight loss occurring up to 480°C. Similarly, the synthesized polyimides are notable for their solubility in solvents like N-methyl-2-pyrrolidone and their remarkable thermal stability, showing minimal weight loss up to 500°C in both air and nitrogen atmospheres (Yang & Lin, 1994), (Yang & Lin, 1995).

Development of Coordination Polymers

The compound is involved in the synthesis of coordination polymers with metals like zinc, nickel, and cadmium. These polymers exhibit unique structures and properties, such as ladder-like, three-dimensional frameworks, and exhibit antiferromagnetic coupling in the case of nickel(II) ions, adding to the diversity of material properties derived from phthalamic acid derivatives (Osman et al., 2016).

Thermal Characterization of Phosphorus-containing Epoxy Resins

The compound serves as a basis for synthesizing novel aromatic phosphorylated diamines, which are further used to enhance the thermal stability and char residue of epoxy resins. The presence of phosphorus significantly increases the char residue, showcasing the potential of these compounds in developing materials with improved fire resistance (Jain, Choudhary, & Varma, 2002).

Synthesis of Polyamideimides and Aromatic Polyamides

These compounds are instrumental in the synthesis of polyamideimides and aromatic polyamides via direct polycondensation, resulting in materials with unique properties. These polymers are characterized by high inherent viscosity, solubility in organic solvents, high glass transition temperatures, and excellent thermal stability, marking their significance in high-performance material applications (Venkatesan & Srinivasan, 1993), (Morikawa & Hatakeyama, 1999).

properties

IUPAC Name

2-[bis[(1R)-1-phenylethyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-17(19-11-5-3-6-12-19)25(18(2)20-13-7-4-8-14-20)23(26)21-15-9-10-16-22(21)24(27)28/h3-18H,1-2H3,(H,27,28)/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYIVOVUPRJYNJ-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583769
Record name 2-{Bis[(1R)-1-phenylethyl]carbamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid

CAS RN

312619-40-2
Record name 2-[[Bis[(1R)-1-phenylethyl]amino]carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312619-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{Bis[(1R)-1-phenylethyl]carbamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VM Lombardo, L Bernier, MZ Chen… - … Process Research & …, 2021 - ACS Publications
Despite chiral piperidines being a commonly found motif in approved drugs and drug candidates, the synthesis of these compounds occasionally suffers from challenges of scalability …
Number of citations: 0 pubs.acs.org

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